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Compound of Interest

Compound Name: 8-Methoxyquinoline

Cat. No.: B1362559 Get Quote

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in

medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a

methoxy group at the 8th position (8-methoxyquinoline) significantly influences the molecule's

electronic and steric properties, leading to a diverse range of pharmacological activities. This

guide provides a comparative analysis of 8-methoxyquinoline analogs, focusing on their

structure-activity relationships in anticancer, antimicrobial, and antimalarial applications,

supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Analysis
The biological activity of 8-methoxyquinoline derivatives is highly dependent on the nature

and position of substituents on the quinoline core.[2] Modifications can drastically alter the

compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity:

The anticancer potential of quinoline derivatives is often linked to their ability to induce

apoptosis, inhibit cell migration, or act as angiogenesis inhibitors.[1] For 8-methoxyquinoline
and its closely related 8-hydroxyquinoline analogs, several key SAR trends have been

observed:
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Substitution at C2 and C4: The introduction of various groups at these positions on the

pyridine half of the quinoline ring significantly impacts cytotoxicity. For instance, replacing a

hydroxyl group at C8 with alkoxy groups can increase cytotoxicity against certain cancer cell

lines like K562.[3] Furthermore, a methyl group at the C2' position of a hybrid 8-

hydroxyquinoline-1,4-naphthoquinone molecule showed the highest cytotoxicity against

several tested cancer cell lines.[4]

Substitution at C5 and C7: The benzene portion of the scaffold is also a critical area for

modification. Electron-withdrawing groups at the C5 position, such as chloro or nitro groups,

have been shown to enhance anticancer activity.[5] For example, a compound with two

bromo groups at the 5th and 7th positions of a quinoline moiety emerged as the most potent

in a series of antimicrobial agents, suggesting that bulky, electron-withdrawing groups can

enhance bioactivity.[6]

Hybrid Molecules: Linking the 8-methoxyquinoline scaffold with other pharmacophores can

lead to compounds with enhanced potency. This strategy aims to create drug candidates

with dual modes of action to overcome toxicity and drug resistance.[7]

Antimicrobial Activity:

8-methoxyquinoline and its analogs have demonstrated significant potential as antibacterial

and antifungal agents. The mechanism is often related to their ability to chelate metal ions,

which are essential for microbial enzyme function.[8]

Parent Compound: 8-methoxyquinoline itself has shown strong antifungal activity against

Aspergillus flavus and Aspergillus niger, and potent antibacterial activity against Bacillus

subtilis and Salmonella typhi.[9]

Effect of Nitro Group: The introduction of a nitro group at the C5 position (5-Nitro-8-
methoxyquinoline) was found to decrease the antimicrobial potency compared to the

parent 8-methoxyquinoline.[9]

Comparison with 8-Hydroxyquinoline (8-HQ): 8-HQ is a well-known antimicrobial agent. Its

activity is often attributed to its metal chelating properties.[10][11] The methoxy analog, while

active, may exhibit different chelating properties and consequently, a different activity
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spectrum. The potent activity of 8-HQ against resistant pathogens like Staphylococcus

aureus highlights the importance of the group at the 8th position.[10]

Antimalarial Activity:

The 8-amino-6-methoxyquinoline scaffold is a core component of established antimalarial

drugs like primaquine and tafenoquine.[12] SAR studies in this area focus on modifications of

the side chain attached to the amino group.

Linker and Side Chain Modification: In a series of 8-amino-6-methoxyquinoline-tetrazole

hybrids, the linker between the quinoline and tetrazole moieties, as well as the lipophilicity of

the side chains, strongly influenced antiplasmodial activity.[12]

Lipophilicity: Generally, an increase in the lipophilicity of the side chain led to improved

activity against Plasmodium falciparum. For example, compounds with highly lipophilic and

voluminous side chains, such as 2,4-dichlorophenyl and 3,4-dichlorophenyl, were among the

most active and selective in a tested series.[12]

Comparative Data of 8-Methoxyquinoline Analogs
Table 1: Anticancer Activity of Quinoline Analogs
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Compound/An
alog

Cell Line IC50 (µM)
Key Structural
Features

Reference

8-Hydroxy-2-

quinolinecarbald

ehyde

Hep3B
~3.9 (6.25

µg/mL)

Hydroxyl at C8,

Aldehyde at C2
[3]

8-Benzyloxy-2-

methylquinoline
K562 25 µg/mL

Benzyloxy at C8,

Methyl at C2
[3]

1,4-

Naphthoquinone-

8-

hydroxyquinoline

hybrid

(Compound 6)

A549 (Lung) 1.83 ± 0.11
Methyl group at

C2' of quinoline
[4]

1,4-

Naphthoquinone-

8-

hydroxyquinoline

hybrid

(Compound 5)

A549 (Lung) 3.33 ± 0.20
Hydrogen at C2'

of quinoline
[4]

Table 2: Antimicrobial Activity of 8-Methoxyquinoline Analogs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4027363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027363/
https://www.mdpi.com/1422-0067/26/11/5331
https://www.mdpi.com/1422-0067/26/11/5331
https://www.benchchem.com/product/b1362559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Organism Activity
Key Structural
Features

Reference

8-

Methoxyquinolin

e

Aspergillus

flavus
Strong Antifungal Methoxy at C8 [9]

8-

Methoxyquinolin

e

Bacillus subtilis
Strong

Antibacterial
Methoxy at C8 [9]

5-Nitro-8-

Methoxyquinolin

e

Aspergillus

flavus

Less Active than

parent

Methoxy at C8,

Nitro at C5
[9]

5-Nitro-8-

Methoxyquinolin

e

Bacillus subtilis
Less Active than

parent

Methoxy at C8,

Nitro at C5
[9]

8-

Hydroxyquinoline

(8-HQ)

Staphylococcus

aureus
MIC: 27.58 µM Hydroxyl at C8 [10]

Table 3: Antimalarial Activity of 8-Amino-6-Methoxyquinoline Analogs
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Compound

P.
falciparum
NF54 IC50
(µM)

L-6 cells
IC50 (µM)

Selectivity
Index (SI)

Key
Structural
Features

Reference

17 0.324 104.1 321.3

Methyl linker,

2,4-

dichlorophen

yl side chain

[12]

18 0.390 124.1 318.3

Methyl linker,

3,4-

dichlorophen

yl side chain

[12]

21 1.26 54.73 43.4

Methyl linker,

1-naphthyl

side chain

[12]

14 5.12 >280 >54.7

Methyl linker,

phenyl side

chain

[12]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below

are generalized protocols for key assays.

1. MTT Cytotoxicity Assay (Anticancer)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for attachment.

Compound Treatment: The 8-methoxyquinoline analogs are dissolved in DMSO and diluted

to various concentrations in the cell culture medium. The cells are then treated with these

concentrations for 48-72 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well, and the plate is incubated for 3-4 hours. Metabolically active cells reduce

the yellow MTT to purple formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a

specialized buffer) is added to dissolve the formazan crystals.

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a

microplate reader. The percentage of cell viability is calculated relative to untreated control

cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[2]

2. Broth Microdilution Assay (Antimicrobial)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well

microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

Inoculation: Each well is inoculated with a standardized suspension of the target

microorganism (e.g., 5 x 10^5 CFU/mL).

Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

Data Analysis: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

3. Luminescence-Based Kinase Assay

This assay is used to assess the kinase inhibitory potential of compounds.

Reaction Setup: The kinase enzyme, its specific substrate, and ATP are mixed in a kinase

buffer.

Compound Addition: The test compounds at various concentrations are added to the reaction

mixture.
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Incubation: The reaction is incubated at a specific temperature for a defined period (e.g., 60

minutes at 30°C).

Detection: A reagent that detects the amount of ADP produced (which correlates with kinase

activity) is added. The luminescence signal is measured, which is inversely proportional to

the kinase activity.

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition

against the compound concentration.[2]

Visualizations
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Design & Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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